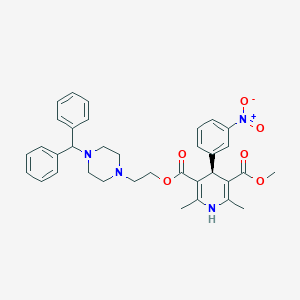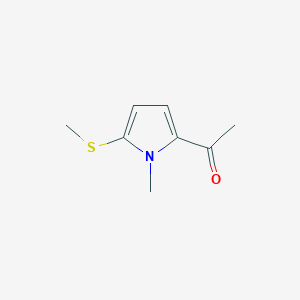
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is a chemical compound that belongs to the class of pyrroles. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or cell death.
Biochemical And Physiological Effects
Studies have shown that 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone in lab experiments is its potential anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Future Directions
There are many future directions for research involving 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone. One possible direction is to further investigate its mechanism of action and potential applications in cancer research. Additionally, it may be useful to explore its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Further research is also needed to evaluate its safety and efficacy as a drug.
Synthesis Methods
The synthesis of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone involves the reaction of 1-methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde with ethyl acetate in the presence of a base catalyst. This reaction results in the formation of the desired compound in good yield.
Scientific Research Applications
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. It has been found to have potential anticancer properties and has been used in cancer research. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
156210-71-8 |
|---|---|
Product Name |
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone |
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(1-methyl-5-methylsulfanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)7-4-5-8(11-3)9(7)2/h4-5H,1-3H3 |
InChI Key |
IWCCUGSDQZIIER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(N1C)SC |
Canonical SMILES |
CC(=O)C1=CC=C(N1C)SC |
synonyms |
Ethanone, 1-[1-methyl-5-(methylthio)-1H-pyrrol-2-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



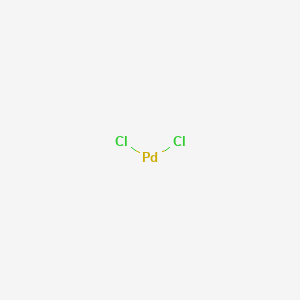
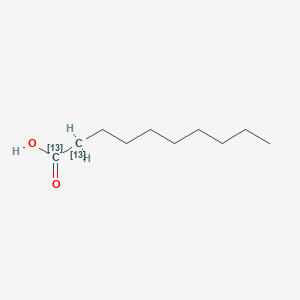
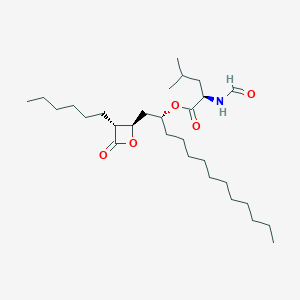
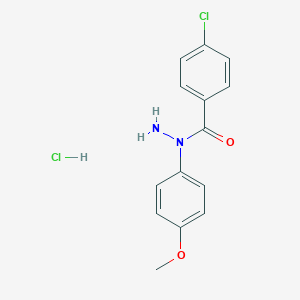
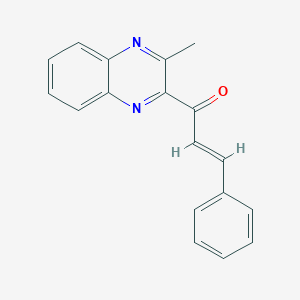
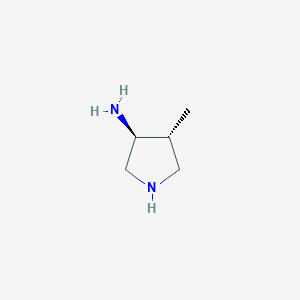
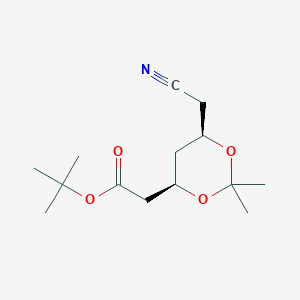
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
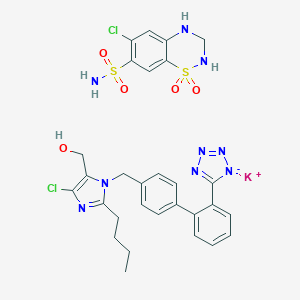
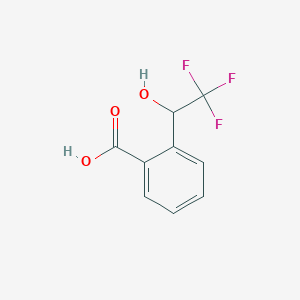

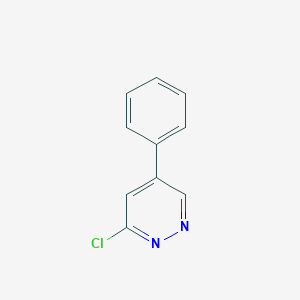
![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
